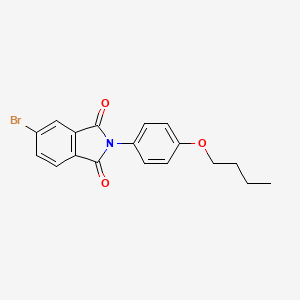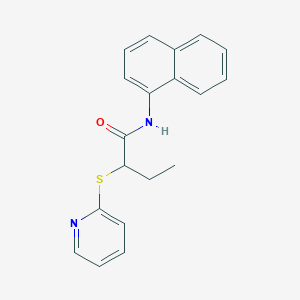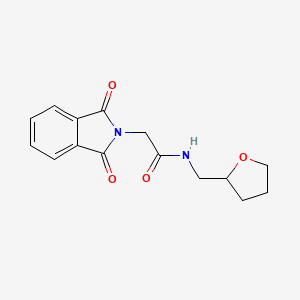
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol, also known as BRD3731, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is known to play a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol exerts its effects by binding to the bromodomain of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. This results in the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial infarction. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol is its high potency and selectivity for BRD4. This makes it an attractive tool for studying the role of BRD4 in various diseases. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol is its relatively low solubility, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for the study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. In addition, the therapeutic potential of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol in other diseases, such as cardiovascular and neurodegenerative diseases, warrants further investigation. Finally, the development of more efficient synthetic routes for the production of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol could facilitate its use in research and potentially lead to the development of new therapeutics.
Métodos De Síntesis
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 3,6-dibromo-9H-carbazole, which is then converted to 1-(3,6-dibromo-9H-carbazol-9-yl)-3-chloro-2-propanol. This intermediate is then reacted with diethylamine to yield the final product, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. The synthesis of this compound has been described in detail in a number of publications.
Aplicaciones Científicas De Investigación
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, its role as a BRD4 inhibitor has been investigated in the context of cancer. BRD4 is known to play a critical role in the regulation of oncogenic transcription factors, and its inhibition has been shown to have anti-tumor effects. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLOLDXAJANKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)